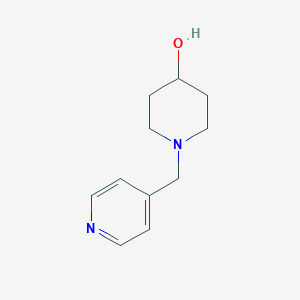

1-(Pyridin-4-ylmethyl)piperidin-4-ol

Description

Significance of Piperidine (B6355638) and Piperidin-4-ol Scaffolds in Academic Chemical Research

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most important structural motifs in the design of pharmaceutical agents. biomedpharmajournal.org Its derivatives are integral to more than twenty classes of drugs, including anticancer agents, analgesics, antipsychotics, and antibiotics. biomedpharmajournal.org The prevalence of the piperidine ring in medicinal chemistry can be attributed to several key factors:

Modulation of Physicochemical Properties: The presence of a piperidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug-likeness. nih.govnih.gov

Enhanced Biological Activity and Selectivity: The three-dimensional nature of the piperidine ring allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. nih.govnih.gov

Improved Pharmacokinetic Profiles: Incorporation of a piperidine scaffold can lead to better absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.govnih.gov

The piperidin-4-ol substructure, a direct precursor in the synthesis of many functionalized piperidines, is particularly significant. The hydroxyl group at the 4-position provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophoric groups. nih.gov Piperidin-4-one, a closely related precursor, is a versatile intermediate in the synthesis of a wide array of biologically active compounds, including those with anticancer and anti-HIV properties. nih.gov

General Overview of Research Avenues for 1-(Pyridin-4-ylmethyl)piperidin-4-ol and Related Structures

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research avenues for its related structures are broad and indicative of its potential applications. The combination of a piperidine ring and a pyridine (B92270) ring is a common feature in many biologically active molecules.

One significant area of research is in the development of antiviral agents . For instance, piperidine-linked pyridine analogues have been designed and synthesized as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov These compounds have shown high potency against wild-type and drug-resistant strains of the virus. nih.govnih.gov The general structure of these inhibitors often involves a central piperidine ring connected to aromatic or heteroaromatic systems, a template that this compound fits into.

Another promising research direction is in the field of neuroscience . Derivatives of 4-hydroxypiperidine (B117109) have been investigated as ligands for various receptors in the central nervous system. For example, certain 4-oxypiperidine ethers have been developed as potent antagonists for the histamine (B1213489) H3 receptor, which is a target for treating neurological disorders like Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD).

Furthermore, the structural motif is relevant in the development of enzyme inhibitors . Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. This highlights the potential for piperidine-pyridine structures to interact with enzymatic active sites.

The synthesis of such compounds is also an active area of research. Methods for the preparation of substituted piperidin-4-ones, the precursors to 4-hydroxypiperidines, are continuously being developed to allow for the creation of diverse chemical libraries for drug screening. googleapis.comgoogle.comdtic.milresearchgate.netkcl.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6,11,14H,3-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWPEMSCJGJSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435274 | |

| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148729-35-5 | |

| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Pyridin 4 Ylmethyl Piperidin 4 Ol and Its Structural Analogs

Established Synthetic Pathways for Piperidine (B6355638) and Piperidin-4-one Derivatives

Traditional methods for synthesizing the piperidine framework, particularly piperidin-4-one derivatives which are key precursors, often involve well-established reactions that have been refined over decades.

Mannich Reaction Approaches

The Mannich reaction is a cornerstone in the synthesis of 4-piperidones. nih.govmdma.ch This one-pot condensation typically involves an amine, an aldehyde, and a ketone. mdma.ch For instance, substituted 4-piperidones can be prepared by reacting a primary amine, a dialkyl β-ketocarboxylate, and an aromatic aldehyde in a double Mannich reaction. dtic.mil The use of acetic acid as a solvent has been shown to facilitate the reaction, leading to satisfactory yields and easier product isolation. mdma.ch The resulting piperidin-4-ones can then be reduced to the corresponding 4-piperidinols. mdma.ch The nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine to form a β-nitroamine, has also emerged as a powerful tool for the synthesis of piperidine-based compounds. researchgate.net

A variety of substituted piperidin-4-ones have been synthesized using the Mannich condensation. For example, the reaction of p-chlorobenzaldehyde and butanone with ammonium (B1175870) acetate (B1210297) in ethanol (B145695) yields the corresponding 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one. rdd.edu.iq

Reductive Amination Protocols

Reductive amination is a widely used and versatile method for forming the piperidine ring and for N-alkylation. nih.govresearchgate.net This two-step process involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by reduction to the corresponding amine. researchgate.net Intramolecular reductive amination of carbohydrate-derived precursors is a key strategy for synthesizing polyhydroxypiperidine iminosugars. researchgate.net

A one-pot procedure for the reductive amination of piperidines with various aldehydes has been developed using borane-pyridine complex as a less toxic and less expensive alternative to sodium cyanoborohydride. tandfonline.comtandfonline.com This method has been successfully applied to a range of aromatic, heteroaromatic, and aliphatic aldehydes with various substituted piperidines. tandfonline.comtandfonline.com For example, the synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride involves the reductive amination of N-Boc-piperidin-4-one with N-methylpiperazine. google.com

Stereoselective Synthetic Routes

The stereochemical configuration of piperidine derivatives is often critical for their pharmacological activity, making stereoselective synthesis a major focus of research. google.com Various strategies have been developed to control the stereochemistry of substituents on the piperidine ring.

One approach involves the use of chiral auxiliaries or catalysts. For instance, a gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ols with excellent diastereoselectivity. nih.gov This method is highly modular, allowing for the synthesis of enantiomerically pure products from chiral sulfinyl imines. nih.gov Another strategy employs radical cyclization reactions. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with good diastereomeric ratios. nih.gov

The stereoselective synthesis of cis and trans isomers of 1-propargyl-4-styrylpiperidine has been achieved, demonstrating that the configuration of a double bond can determine selectivity for different enzyme isoforms. acs.org This synthesis started from isonipecotic acid and involved a Wittig reaction to create the styryl moiety, followed by separation of the geometric isomers. acs.org

Advanced and Modular Synthesis Strategies

In recent years, more sophisticated and efficient methods have been developed to streamline the synthesis of complex piperidine derivatives, focusing on modularity and the use of novel catalytic systems.

Biocatalytic Carbon-Hydrogen Oxidation

A groundbreaking approach combines biocatalytic C-H oxidation with radical cross-coupling to enable the rapid and modular synthesis of complex piperidines. chemistryviews.orgnews-medical.netnih.govchemrxiv.orgmedhealthreview.com This strategy utilizes enzymes to selectively introduce hydroxyl groups into specific positions on the piperidine ring, creating valuable intermediates. chemistryviews.orgnews-medical.netmedhealthreview.com For example, trans-4-proline hydroxylase and engineered proline-4-hydroxylases have been used for the hydroxylation of carboxylated piperidines. chemistryviews.org This enzymatic oxidation provides access to enantiopure hydroxyacid-containing piperidine derivatives that can be further functionalized. chemrxiv.org

This method significantly simplifies the synthesis of complex, three-dimensional piperidine structures, which are increasingly important in modern drug discovery for their ability to interact with complex biological targets. chemistryviews.orgnih.gov The combination of biocatalysis and radical cross-coupling has been shown to reduce multi-step syntheses to just a few steps, improving efficiency and reducing costs. news-medical.net

Radical Cross-Coupling and Cyclization Methods

Radical cross-coupling reactions have emerged as a powerful tool for the modular and enantioselective assembly of complex piperidine derivatives. researchgate.netchemistryviews.org These methods often involve the use of nickel electrocatalysis for decarboxylative cross-coupling, which allows for the chemoselective coupling of hydroxypiperidines with aryl iodides. chemistryviews.org This approach avoids the need for protecting groups and expensive precious metal catalysts like palladium. news-medical.net

Radical cyclization methods also offer efficient routes to the piperidine core. nih.gov For instance, the intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, can produce polysubstituted alkylidene piperidines through a complex radical cascade. nih.gov Similarly, a palladium-catalyzed reaction of vinyl iodides and N-tosylhydrazones can generate piperidine-containing amines through the intramolecular trapping of an in-situ formed η3-allyl ligand. organic-chemistry.org

Palladium-Catalyzed Hydrogenation and Other Transition Metal Catalysis

Transition metal catalysis is a cornerstone in the synthesis of piperidine-containing compounds. Palladium, in particular, is a versatile catalyst for various transformations.

Palladium-catalyzed hydrogenation is a widely employed method for the synthesis of piperidines from their pyridine (B92270) precursors. dtic.milnih.gov This reaction typically involves the reduction of the pyridine ring using hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). google.com The conditions for these hydrogenations can be harsh, often requiring high temperatures and pressures, but they are effective for producing the saturated piperidine ring. nih.gov For instance, the hydrogenation of a pyridine derivative can be a key step in forming the piperidine core, which is then further functionalized to yield the desired product. dtic.mil

Beyond simple hydrogenation, palladium catalysts are instrumental in a variety of cross-coupling reactions that are crucial for building the carbon skeleton of these molecules. Reactions like the Suzuki, Heck, and Sonogashira couplings, all frequently catalyzed by palladium complexes, allow for the formation of carbon-carbon bonds between different molecular fragments. mdpi.comnih.govbeilstein-journals.org For example, a Suzuki coupling can be used to attach an aryl or benzyl (B1604629) group to the piperidine or pyridine ring, a key step in assembling analogs of 1-(pyridin-4-ylmethyl)piperidin-4-ol. organic-chemistry.org Research has shown the effectiveness of palladium-catalyzed reactions in coupling aryl halides with various partners to construct complex molecular architectures. mdpi.com

Other transition metals such as rhodium, iridium, and nickel also play significant roles in the synthesis of piperidine derivatives. organic-chemistry.orggoogle.com Rhodium catalysts, for example, have been utilized in asymmetric hydrogenation processes to create chiral piperidines. rsc.orgacs.org Iridium complexes have been shown to catalyze the N-heterocyclization of primary amines with diols to form cyclic amines, including piperidines. organic-chemistry.org Nickel catalysts are also effective for the hydrogenation of pyridines to piperidines. dtic.mil The choice of metal and ligand can influence the selectivity and efficiency of these catalytic transformations, allowing for the synthesis of a wide array of piperidine-based compounds. mdpi.com

A summary of transition metals and their roles in piperidine synthesis is presented in the table below.

| Transition Metal | Catalytic Reaction | Application in Piperidine Synthesis |

| Palladium | Hydrogenation, Suzuki Coupling, Heck Reaction, Sonogashira Coupling | Reduction of pyridines to piperidines; formation of C-C bonds for structural elaboration. dtic.milnih.govgoogle.commdpi.comnih.govbeilstein-journals.orgorganic-chemistry.org |

| Rhodium | Asymmetric Hydrogenation, Carbometalation | Enantioselective synthesis of chiral piperidines and their precursors. rsc.orgacs.org |

| Iridium | N-Heterocyclization | Formation of the piperidine ring from acyclic precursors. organic-chemistry.org |

| Nickel | Hydrogenation | Reduction of pyridines to piperidines. dtic.mil |

| Cobalt | Radical Cyclization | Formation of piperidine rings through radical-mediated processes. nih.gov |

| Copper | Cross-Coupling, Cyclization | C-N bond formation and cyclization reactions to form heterocyclic systems. nih.gov |

Alkene Cyclization for Piperidine Core Formation

The formation of the piperidine ring through the cyclization of acyclic precursors containing alkene functionalities is a powerful and versatile strategy. organic-chemistry.org These methods often rely on intramolecular reactions that form one or more of the carbon-nitrogen or carbon-carbon bonds of the piperidine ring.

One common approach is the intramolecular hydroamination or aminocyclization of an aminoalkene. This reaction involves the addition of an amine to a pendant alkene, directly forming the piperidine ring. This process can be catalyzed by various transition metals, which activate the alkene towards nucleophilic attack by the amine. nih.gov

Another important strategy is radical cyclization. In this approach, a radical is generated on an acyclic precursor, which then undergoes an intramolecular addition to an alkene to form the piperidine ring. nih.govorganic-chemistry.org For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines. organic-chemistry.org

The Prins-type cyclization is another method used to construct the piperidine ring. This reaction involves the electrophilic addition of an aldehyde to a homoallylic amine, followed by cyclization to form a 4-hydroxypiperidine (B117109) derivative. youtube.com

Furthermore, cycloaddition reactions, such as the [4+2] cycloaddition (Diels-Alder reaction) involving imines or iminium ions as dienophiles, can be employed to construct the piperidine skeleton. These reactions can offer a high degree of stereocontrol, which is particularly valuable for the synthesis of complex, substituted piperidines.

The table below summarizes some of the key alkene cyclization strategies for piperidine synthesis.

| Cyclization Strategy | Description |

| Intramolecular Hydroamination | Direct addition of an amine to a pendant alkene to form the piperidine ring, often catalyzed by transition metals. nih.gov |

| Radical Cyclization | Intramolecular addition of a radical to an alkene to form the piperidine ring. nih.govorganic-chemistry.org |

| Prins-type Cyclization | Electrophilic addition of an aldehyde to a homoallylic amine, leading to the formation of 4-hydroxypiperidines. youtube.com |

| [4+2] Cycloaddition | Reaction of an imine or iminium ion with a diene to construct the six-membered piperidine ring. |

Derivatization and Functionalization Strategies

Once the core this compound structure is assembled, further chemical modifications can be introduced to create a library of analogs with diverse properties. These modifications can be targeted at the piperidine ring, the pyridine moiety, or involve the introduction of chiral centers.

Chemical Modifications of the Piperidine Ring

The piperidine ring of this compound offers several sites for chemical modification. The secondary amine and the hydroxyl group at the 4-position are particularly amenable to a wide range of chemical transformations.

The nitrogen atom of the piperidine ring can be readily alkylated, acylated, or sulfonated to introduce a variety of substituents. These modifications can influence the basicity and lipophilicity of the molecule. For instance, the introduction of different alkyl or aryl groups on the nitrogen can significantly alter the compound's biological activity and pharmacokinetic properties. organic-chemistry.org

The hydroxyl group at the 4-position is a versatile handle for further functionalization. It can be oxidized to a ketone (piperidin-4-one), which can then serve as a precursor for a variety of other derivatives. google.comgoogleapis.com For example, reductive amination of the resulting ketone can introduce a new amino group at the 4-position. beilstein-journals.org The hydroxyl group can also be etherified or esterified to introduce different functional groups. Furthermore, the introduction of a pyrrolidine (B122466) group at the 4-position of the piperidine ring has been shown to enhance biological activity in some contexts. nih.gov

Direct C-H functionalization of the piperidine ring is a more advanced strategy that allows for the introduction of substituents at specific carbon atoms of the ring. nih.gov This can be achieved using transition metal catalysts that can selectively activate C-H bonds. For example, rhodium-catalyzed C-H insertion reactions have been used to introduce functional groups at the C2, C3, or C4 positions of the piperidine ring. nih.gov The site of functionalization can often be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov

The following table outlines some common modifications of the piperidine ring.

| Modification Site | Reaction Type | Potential Modifications |

| Piperidine Nitrogen | Alkylation, Acylation, Sulfonylation | Introduction of various alkyl, aryl, acyl, and sulfonyl groups. organic-chemistry.org |

| 4-Hydroxyl Group | Oxidation, Etherification, Esterification | Conversion to a ketone, formation of ethers and esters. google.comgoogleapis.combeilstein-journals.org |

| 4-Position | Reductive Amination (from ketone) | Introduction of a substituted amino group. beilstein-journals.org |

| Piperidine C-H Bonds | C-H Functionalization | Direct introduction of substituents at C2, C3, or C4. nih.gov |

Modifications at the Pyridine Moiety

The pyridine ring of this compound is also a key site for chemical modification, allowing for the synthesis of a wide range of analogs. The electronic nature of the pyridine ring makes it susceptible to various chemical transformations.

One of the most common strategies for modifying the pyridine ring is through C-H functionalization. researchgate.net While the C2 and C4 positions are inherently more reactive towards certain reactions, selective derivatization at the C3 position has also been achieved. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for introducing aryl, heteroaryl, or alkyl groups at various positions on the pyridine ring. researchgate.net

The nitrogen atom of the pyridine ring can also be targeted for modification. For instance, it can be oxidized to an N-oxide, which can then be used as a handle for further functionalization. Additionally, the pyridine ring can be quaternized by reaction with an alkyl halide to form a pyridinium (B92312) salt.

The table below summarizes some of the key modification strategies for the pyridine moiety.

| Modification Strategy | Description |

| C-H Functionalization | Direct introduction of substituents at various positions on the pyridine ring, often catalyzed by transition metals. researchgate.net |

| Cross-Coupling Reactions | Palladium-catalyzed reactions (e.g., Suzuki, Stille) to form new C-C bonds. researchgate.net |

| N-Oxidation | Oxidation of the pyridine nitrogen to form a pyridine-N-oxide. |

| Quaternization | Alkylation of the pyridine nitrogen to form a pyridinium salt. |

| Substituent Transformation | Chemical modification of existing substituents on the pyridine ring. nuph.edu.ua |

Introduction of Chiral Centers and Their Control

The introduction of chiral centers into the structure of this compound and its analogs is of significant importance, as stereochemistry often plays a crucial role in determining biological activity and selectivity. thieme-connect.comresearchgate.net Chiral centers can be introduced at various positions, including the piperidine ring and any substituents attached to it.

Asymmetric synthesis is a key strategy for controlling the stereochemistry of these molecules. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from chiral building blocks. For example, rhodium-catalyzed asymmetric hydrogenation of a suitable precursor can lead to the formation of a chiral piperidine ring with high enantiomeric excess. rsc.org

The introduction of a substituent on the piperidine ring, such as at the 2, 3, or 4-position, can create one or more new stereocenters. The relative and absolute stereochemistry of these centers can often be controlled through the choice of synthetic route and reaction conditions. For example, diastereoselective reactions can be used to favor the formation of one diastereomer over another.

Biocatalysis, using enzymes to carry out stereoselective transformations, is another powerful tool for the synthesis of chiral piperidine derivatives. Enzymes can offer high levels of enantioselectivity and can be used to resolve racemic mixtures or to carry out asymmetric transformations. rsc.org

Classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, can also be used to separate enantiomers of a racemic mixture. rsc.org

The table below highlights some of the key strategies for introducing and controlling chirality.

| Strategy | Description |

| Asymmetric Catalysis | Use of chiral transition metal catalysts (e.g., Rhodium) to induce stereoselectivity in reactions such as hydrogenation. rsc.org |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct the stereochemical outcome of a reaction. ucl.ac.uk |

| Chiral Pool Synthesis | Starting from readily available chiral natural products or their derivatives. rsc.org |

| Biocatalysis | Use of enzymes to perform stereoselective reactions. rsc.orgresearchgate.net |

| Classical Resolution | Separation of enantiomers through the formation of diastereomeric salts. rsc.org |

Computational Chemistry and Molecular Modeling Studies of 1 Pyridin 4 Ylmethyl Piperidin 4 Ol Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding the key interactions that stabilize the ligand-receptor complex. For derivatives of 1-(Pyridin-4-ylmethyl)piperidin-4-ol, docking studies are crucial for elucidating how modifications to the core scaffold affect binding to various protein targets, such as G-protein coupled receptors (GPCRs) or enzymes like kinases and proteases.

In a typical molecular docking study, a library of this compound derivatives would be docked into the active site of a target protein. The docking scores, which estimate the binding free energy, are then calculated. These scores, along with a visual analysis of the binding poses, help identify crucial interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, research on similar piperidine-based compounds has shown that the piperidine (B6355638) nitrogen can act as a key hydrogen bond acceptor, while the pyridine (B92270) ring often engages in pi-pi stacking with aromatic residues in the binding pocket.

Table 1: Illustrative Molecular Docking Results for this compound Derivatives against a Hypothetical Kinase Target

| Compound ID | Modification | Docking Score (kcal/mol) | Key Interactions Observed |

| REF-001 | This compound | -7.5 | H-bond with Asp145 (piperidine OH), Pi-stacking with Phe80 (pyridine ring) |

| DER-002 | 2'-Fluoro-1-(pyridin-4-ylmethyl)piperidin-4-ol | -7.9 | H-bond with Asp145, Halogen bond with Leu34, Pi-stacking with Phe80 |

| DER-003 | 1-((2-Methylpyridin-4-yl)methyl)piperidin-4-ol | -7.2 | H-bond with Asp145, Steric clash with Val28 |

| DER-004 | 1-(Pyridin-4-ylmethyl)piperidin-4-one | -6.8 | Pi-stacking with Phe80 |

Note: The data in this table is illustrative and intended to represent typical outcomes of molecular docking studies on similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the analysis of conformational changes and the calculation of more accurate binding affinities.

Free Energy Perturbation Calculations

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands. wustl.edu This technique involves "alchemically" transforming one ligand into another in both the solvated state and when bound to the receptor. The difference in the free energy of these transformations provides a highly accurate prediction of the change in binding affinity. FEP calculations are computationally intensive but offer a significant advantage in lead optimization by precisely predicting the impact of small chemical modifications. For this compound derivatives, FEP could be used to quantitatively predict how substitutions on the pyridine or piperidine rings affect binding affinity to a specific target.

Table 2: Representative Free Energy Perturbation Calculation Results for this compound Analogs

| Perturbation | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |

| REF-001 -> DER-002 | -0.54 | -0.60 |

| REF-001 -> DER-003 | +0.41 | +0.35 |

Note: This table presents hypothetical data to illustrate the predictive power of FEP calculations, based on the high correlation typically observed between predicted and experimental values in studies of analogous systems.

Monte Carlo Statistical Mechanics Simulations

Monte Carlo (MC) simulations offer another avenue for exploring the conformational space of a ligand and its interactions within a binding site. nih.gov Unlike the deterministic nature of MD, MC methods use random sampling to generate new configurations of the system. This can be particularly useful for overcoming energy barriers and exploring a wider range of conformations, which is important for flexible molecules like this compound and its derivatives. nih.govnih.gov MC simulations can be employed to predict the relative populations of different binding modes and to calculate thermodynamic properties such as binding free energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for bioactivity.

2D-QSAR Methodologies

2D-QSAR models are developed using descriptors calculated from the two-dimensional structure of the molecules, such as molecular weight, logP (lipophilicity), and various topological indices. These models are computationally less demanding and can provide valuable insights into the general structural requirements for activity. For a series of this compound derivatives, a 2D-QSAR model might reveal, for instance, that optimal activity is achieved within a specific range of logP values or that the presence of a hydrogen bond donor at a particular position is crucial.

3D-QSAR Techniques (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. nih.gov These methods require the alignment of the set of molecules and generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity.

For derivatives of this compound, a CoMFA or CoMSIA study would involve aligning the compounds based on their common scaffold. The resulting contour maps would highlight specific regions around the molecule where modifications would be expected to increase or decrease biological activity. For example, a CoMFA map might show a green contour (sterically favored) near the 2-position of the pyridine ring, suggesting that adding a small substituent there could enhance binding. Conversely, a red contour (sterically disfavored) near the piperidine nitrogen would indicate that bulky substituents at that position are detrimental to activity.

Table 3: Illustrative Statistical Results for a 3D-QSAR (CoMFA) Model of this compound Derivatives

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.65 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated r²) | 0.92 | Shows a high correlation between predicted and experimental activities for the training set. |

| Number of Components | 5 | The optimal number of principal components used in the PLS analysis. |

| F-statistic | 120.5 | Indicates the statistical significance of the model. |

| Standard Error of Prediction | 0.25 | Represents the average deviation of the predicted activities from the experimental values. |

Note: The statistical parameters in this table are representative of a robust and predictive 3D-QSAR model for analogous compound series.

Generation and Interpretation of Contour Maps

In the realm of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are pivotal. These methods generate contour maps that visualize the spatial regions around a molecule where modifications are likely to influence its biological activity.

For derivatives of this compound, CoMSIA is particularly advantageous. Unlike CoMFA, which can produce abrupt field distributions, CoMSIA creates continuous molecular similarity maps for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. mdpi.com This avoids sharp, non-physical cutoffs and means that small changes in molecular structure result in correspondingly small changes in predicted activity, enhancing the reliability of the model. mdpi.com

The process involves aligning a series of derivatives and calculating the fields around them on a 3D grid. mdpi.com Statistical methods, such as Partial Least Squares (PLS), are then used to correlate the variations in these fields with the observed biological activity. The results are presented as 3D contour maps superimposed on a representative molecule.

Interpretation of these maps provides clear guidance for rational drug design:

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favored, suggesting that adding volume here may enhance activity. Yellow contours highlight areas where steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours mark regions where positive charges are favorable, while red contours indicate that negative charges (or electronegative groups) would be beneficial for activity. researchgate.net

Hydrophobic and Hydrogen Bonding Maps: These maps similarly pinpoint regions where hydrophobic interactions or hydrogen bond donors/acceptors would improve the molecule's interaction with its target, often a receptor's active site. researchgate.net

By analyzing these visual representations, chemists can deduce the specific structural modifications on the pyridinyl, methyl, or piperidinol moieties that are most likely to yield derivatives with improved potency and selectivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. d-nb.info It is less computationally intensive than other high-level quantum chemistry methods, making it suitable for molecules of the size of this compound. d-nb.info

Electronic Structure and Reactivity Parameter Calculations (e.g., Fukui Indices)

DFT is employed to calculate fundamental electronic properties that govern a molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

A more nuanced view of reactivity is provided by Fukui functions, which are derived from changes in the electron density as electrons are added or removed. d-nb.infofaccts.de These indices identify which atoms within the molecule are most susceptible to different types of chemical attack. researchgate.net

There are three main types of Fukui functions:

f+: Predicts the site for a nucleophilic attack (where an electron is most easily accepted).

f-: Predicts the site for an electrophilic attack (the most likely site to donate an electron).

f⁰: Predicts the site for a radical attack. faccts.de

For this compound, calculating these indices would allow researchers to predict how the molecule might interact with metabolic enzymes or its biological targets. For instance, the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group would be expected to have significant Fukui values, indicating their importance in molecular interactions.

Table 1: Illustrative Fukui Indices for Key Atomic Regions of this compound

| Atomic Region/Atom | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f⁰) for Radical Attack | Predicted Role |

| Pyridine Nitrogen | High | Low | Moderate | Likely site for protonation, hydrogen bonding, or interaction with electrophiles. |

| Piperidine Nitrogen | Moderate | Moderate | Moderate | Reactivity influenced by its substitution and local chemical environment. |

| Hydroxyl Oxygen | Moderate-High | High | Moderate | A key site for hydrogen bonding and potential electrophilic interaction. |

| Pyridine Ring Carbons | Variable | Variable | Variable | Reactivity is position-dependent, influenced by the nitrogen atom. |

Note: This table is illustrative. Actual values would be derived from specific DFT calculations.

Molecular Geometry Optimization

A fundamental application of DFT is the optimization of the molecular geometry. This computational process determines the most stable three-dimensional arrangement of the atoms in a molecule by finding the minimum energy conformation on the potential energy surface. cumhuriyet.edu.trnih.gov

For this compound, geometry optimization is the essential first step for nearly all other computational analyses. cumhuriyet.edu.tr It provides the most accurate and energetically favorable structure, which is then used for:

Calculating electronic properties like HOMO-LUMO energies and Fukui indices.

Performing molecular docking simulations to predict how the molecule binds to a receptor. cumhuriyet.edu.tr

Conducting 3D-QSAR studies, where a reliable conformation is crucial for accurate alignment of different molecules.

The accuracy of the optimized geometry is critical, as it directly impacts the quality and predictive power of all subsequent computational modeling. researchgate.net

In Silico Prediction of Biological Targets and Activity Spectra

Modern computational tools allow for the rapid prediction of the likely biological targets and the spectrum of pharmacological activities for a given chemical structure. windows.net These in silico methods leverage vast databases of known compounds and their biological activities to make statistically-based predictions. clinmedkaz.orgclinmedkaz.org

For a novel or under-studied compound like this compound, researchers can use web-based platforms such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances). clinmedkaz.orgclinmedkaz.orgresearchgate.net

SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule by comparing it to a library of known active ligands. For a piperidine derivative, this could reveal potential interactions with a wide range of enzymes, G-protein coupled receptors (GPCRs), and ion channels. clinmedkaz.orgclinmedkaz.org

PASS Online: This service predicts a broad spectrum of biological activities based on the structure of the compound. The output is a list of potential pharmacological effects with a corresponding probability of being active (Pa) or inactive (Pi).

Studies on other novel piperidine derivatives using these tools have predicted a high probability for activities such as anti-inflammatory, antibacterial, and analgesic effects, as well as potential applications in treating neurological disorders like Parkinson's disease and cancer. clinmedkaz.orgclinmedkaz.orgresearchgate.net These predictions are invaluable for prioritizing compounds for further preclinical screening and focusing research efforts. clinmedkaz.org

Table 2: Common In Silico Prediction Tools and Their Applications

| Tool Name | Primary Function | Predicted Outputs for Piperidine Scaffolds | Reference |

| SwissTargetPrediction | Predicts likely protein targets | Enzymes (e.g., kinases), GPCRs, Ion Channels, Transporters | clinmedkaz.org, clinmedkaz.org |

| PASS Online | Predicts spectrum of biological activities | Anti-cancer, CNS activity, Anti-arrhythmic, Antimicrobial, Anesthetic | clinmedkaz.org, clinmedkaz.org, researchgate.net |

| Molinspiration/MolPredictX | Predicts bioactivity scores and properties | Kinase inhibitor, GPCR ligand, Enzyme inhibitor | windows.net |

| ProTox-II / ADMETlab | Predicts toxicity and pharmacokinetic profiles | LD50 values, blood-brain barrier penetration, absorption | researchgate.net |

Computer-Aided Design Approaches

Beyond predicting the properties of an existing molecule, computational chemistry offers powerful tools for designing new molecules with desired characteristics.

De Novo Design (e.g., Ligand-Growing Programs)

De novo design involves building a novel ligand from scratch, often directly within the known three-dimensional structure of a biological target's binding site. Ligand-growing programs are a key component of this approach.

The process for designing derivatives of this compound would proceed as follows:

Starting Point: A core fragment of the molecule, such as the piperidin-4-ol or the pyridin-4-ylmethyl group, is placed in a favorable position within the target's active site. This initial placement can be determined by molecular docking.

Algorithmic Growth: The ligand-growing program then systematically adds small chemical fragments to the core structure. At each step, the algorithm explores different fragments and connection points, scoring the new, larger molecule based on its predicted binding affinity and fit within the active site.

Optimization: The most promising growth pathways are pursued, and the newly generated structures are refined and optimized to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

This technique allows for the exploration of a vast chemical space to identify novel structures that may have significantly higher potency or better selectivity than the original lead compound. It is a creative and powerful strategy for generating new intellectual property and discovering next-generation therapeutic agents. nih.gov

Virtual Screening Methodologies

Virtual screening has become an essential computational technique in the quest to identify and optimize novel bioactive compounds. For derivatives of this compound, these methodologies allow for the rapid, cost-effective screening of large chemical libraries to identify molecules with a high probability of binding to a specific biological target. The process typically involves a combination of ligand-based and structure-based approaches.

In a typical workflow, a large database of chemical compounds is screened using computational methods to filter out molecules that are unlikely to be effective and to prioritize a smaller, more manageable set for experimental testing. nih.gov This process often begins with the generation of a molecular database, which can be screened using techniques like molecular docking. nih.gov For instance, in studies involving structurally related N-(pyridin-4-ylmethyl)aniline derivatives, the Glide docking program has been utilized to screen new molecular databases. nih.gov The results are then often evaluated further using predictions from Quantitative Structure-Activity Relationship (QSAR) models, protein-ligand interaction fingerprints (PLIF), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to select the most promising candidates. nih.gov

Structure-based virtual screening relies on the three-dimensional structure of the target protein. Docking simulations predict the preferred orientation of a ligand when bound to a target, as well as the binding affinity or score. nih.gov This scoring function helps in ranking the compounds in the library. For example, studies on other piperidine derivatives have successfully used docking to predict binding modes and correlate docking scores with experimental activities. nih.govnih.gov

Pharmacophore modeling is another key virtual screening technique. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. This model can be generated from the structure of a known active ligand or from the ligand-binding site of a target protein. The pharmacophore is then used as a 3D query to search databases for molecules containing the required features in the correct spatial arrangement. mdpi.com

The following table outlines a representative workflow for a virtual screening campaign targeting derivatives of this compound.

| Step | Methodology | Description | Outcome |

| 1. Target Selection & Preparation | - | Identification of a relevant biological target (e.g., kinase, GPCR). Preparation of the 3D protein structure for docking. | A validated 3D structure of the target protein. |

| 2. Database Preparation | Compound Library Generation | Compilation of a large, diverse library of chemical compounds, including novel derivatives of the core scaffold. | A database of molecules in a format suitable for screening. |

| 3. Initial Screening | Pharmacophore-Based Screening | Rapidly filters the database to select molecules matching a predefined 3D pharmacophore model of essential binding features. mdpi.com | A reduced set of compounds with the desired pharmacophoric features. |

| 4. Docking-Based Screening | Molecular Docking (e.g., Glide, AutoDock) | Docks the filtered compounds into the active site of the target protein to predict binding poses and affinities. nih.gov | A ranked list of compounds based on their predicted binding scores. |

| 5. Post-Screening Analysis | 3D-QSAR & ADMET Prediction | Further evaluates the top-ranked compounds using QSAR models to predict biological activity and computational models to predict drug-like properties (ADMET). nih.govnih.gov | A final selection of high-priority hit compounds for experimental validation. |

| 6. Hit Validation | In Vitro Assays | Experimental testing of the selected compounds to confirm their biological activity against the target. | Confirmed active compounds ("hits"). |

This table illustrates a generalized virtual screening workflow. The specific tools and criteria can vary based on the research objective and the biological target.

Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying low-molecular-weight chemical fragments that bind weakly to a biological target. whiterose.ac.ukrsc.org These fragments are then optimized and grown or linked together to produce a higher-affinity lead compound. The piperidine ring, a core component of this compound, is a highly valuable scaffold in FBDD due to its three-dimensional character and its prevalence in many pharmaceuticals. whiterose.ac.ukmdpi.com

The initial step in FBDD is to screen a library of fragments to identify "hits." Fragment screening collections are often defined by the "Rule of Three," which suggests criteria for optimal fragments. whiterose.ac.uk

| FBDD "Rule of Three" Parameter | Guideline Value |

| Molecular Weight (MW) | < 300 Da |

| Number of Hydrogen Bond Donors (HBD) | ≤ 3 |

| Number of Hydrogen Bond Acceptors (HBA) | ≤ 3 |

| ClogP (lipophilicity) | < 3 |

Table based on the widely accepted "Rule of Three" for fragment-based drug discovery. whiterose.ac.uk

In the context of this compound derivatives, an FBDD approach could involve deconstructing the molecule into its constituent fragments, such as the piperidin-4-ol core and the pyridin-4-ylmethyl group. Studies focusing on the synthesis and analysis of piperidine-based 3D fragments highlight their importance in moving beyond the predominantly "flat" molecules found in many screening libraries. whiterose.ac.uk The exploration of the 3D chemical space occupied by various substituted piperidine fragments is crucial for generating novel leads. whiterose.ac.uk

Another related computational technique is molecular fragment replacement. nih.gov This method involves the in silico replacement of specific sub-structures within a known inhibitor with different fragments to explore new chemical space and improve properties like potency or selectivity. For example, in a study on N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors, molecular fragment replacement was used in conjunction with 3D-QSAR modeling and docking to design novel and potent compounds. nih.gov This approach allows for the systematic modification of the core structure, such as altering the substitution pattern on the piperidine or pyridine rings of a this compound derivative, to optimize interactions with the target protein. nih.gov The combination of FBDD principles and computational fragment replacement provides a robust framework for the rational design of new drug candidates based on this privileged scaffold.

Structure Activity Relationship Sar Investigations of 1 Pyridin 4 Ylmethyl Piperidin 4 Ol and Its Scaffold Analogs

Systematic Exploration of Substituent Effects

The biological activity of 1-(Pyridin-4-ylmethyl)piperidin-4-ol analogs can be finely tuned by introducing various substituents at different positions of its core structure. These modifications alter the molecule's steric, electronic, and hydrophobic properties, which in turn affect its interaction with biological targets.

Modifications to the piperidine (B6355638) ring have been shown to be a critical determinant of biological activity and selectivity. The position and nature of substituents on this ring can significantly impact the molecule's binding affinity and functional properties.

For instance, in a series of compounds designed as inhibitors of Lysine Specific Demethylase 1 (LSD1), the placement of a substituent on the piperidine ring was found to be crucial. nih.gov A piperidin-4-yl group was significantly more favorable for activity than a piperidin-3-yl substituent. nih.gov This highlights the importance of the substitution pattern on the piperidine ring for optimal interaction with the target enzyme.

Furthermore, studies on other piperidine-containing scaffolds have demonstrated that the introduction of specific groups can enhance potency. For example, in a series of MAO-B inhibitors, a 4-methyl piperidine substituent resulted in high inhibitory activity. nih.gov The size of the alkyl group at the 4-position of a related scaffold also influenced activity, with a methyl group being optimal and larger groups like ethyl and isopropyl being less favorable. nih.gov

The nature of the group at the 4-position of the piperidine ring can also dramatically alter the biological profile. In the context of Protein Kinase B (PKB) inhibitors, replacing a simple benzyl (B1604629) group with a 4-amino-4-benzylpiperidine moiety led to potent compounds. nih.gov However, these compounds suffered from rapid metabolism. nih.gov Further modification to a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide addressed this issue, leading to orally bioavailable inhibitors. nih.gov This illustrates how substitutions on the piperidine ring can be leveraged to improve both potency and pharmacokinetic properties.

The following table summarizes the effects of various piperidine ring substitutions on biological activity based on findings from different studies.

| Scaffold Type | Substitution on Piperidine Ring | Observed Effect on Activity | Reference |

| LSD1 Inhibitors | Piperidin-3-yl vs. Piperidin-4-yl | Piperidin-4-yl significantly more favorable | nih.gov |

| MAO-B Inhibitors | 4-methylpiperidine | High inhibitory activity | nih.gov |

| LSD1 Inhibitors | 4-alkyl substitution (methyl, ethyl, isopropyl) | Methyl group optimal; larger groups less favorable | nih.gov |

| PKB Inhibitors | 4-amino-4-benzylpiperidine | Potent inhibition but rapid metabolism | nih.gov |

| PKB Inhibitors | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Potent and orally bioavailable | nih.gov |

Modifications to the pyridine (B92270) ring of the this compound scaffold play a pivotal role in modulating biological activity. The electronic properties and substitution pattern of the pyridine ring can significantly influence the compound's interaction with its biological target.

The introduction of substituents onto the pyridine ring can also have a profound impact. For example, in a study of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, methylation at the 8-position of the pyrido[1,2-a]pyrimidine (B8458354) nucleus, which is part of the modified pyridine moiety, was explored to enhance analgesic properties. nuph.edu.ua This modification was found to increase the biological activity, particularly in para-substituted derivatives. nuph.edu.ua

In another example, the development of pyrazol-4-yl-pyridine derivatives as muscarinic acetylcholine (B1216132) receptor M4 positive allosteric modulators (PAMs) demonstrated that even subtle chemical modifications around the pyridine core did not significantly affect the ability of the compounds to recognize and interact with the allosteric site of the receptor. nih.gov

The following table illustrates the impact of pyridine moiety modifications on biological activity:

| Scaffold Type | Pyridine Moiety Modification | Observed Effect on Activity | Reference |

| LSD1 Inhibitors | Replacement of pyridine with benzene | 170-fold decrease in potency | nih.govnih.gov |

| Analgesics | Methylation at position 8 of a pyrido[1,2-a]pyrimidine nucleus | Increased activity in para-substituted derivatives | nuph.edu.ua |

| M4 Receptor PAMs | Subtle modifications around the pyrazol-4-yl-pyridine core | No significant effect on allosteric site recognition | nih.gov |

In the development of inhibitors for Protein Kinase B (PKB), the linker between the piperidine ring and a lipophilic substituent was varied. nih.gov This led to the discovery that 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were potent and orally bioavailable inhibitors. nih.gov The introduction of an amide group in the linker constrained the molecule, allowing the lipophilic substituent to adopt different conformations compared to simpler analogs, which in turn affected its interaction with the target kinase. nih.gov

Similarly, in a series of potent Lysine Specific Demethylase 1 (LSD1) inhibitors, changing the ether linkage (-O-) in a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold to an amine linkage (-NH-) was found to be highly unfavorable, leading to a great reduction in activity. nih.gov This highlights the sensitivity of biological activity to the chemical nature of the linker.

Studies on other piperidine-containing scaffolds have also emphasized the importance of the linker. For instance, in a series of MAO-B inhibitors, the optimal length of the linker between a methylenedioxyphenyl (MDP) ring and a nitrogen-containing heterocyclic ring was found to be 2-5 carbons, and it needed to be conjugated for maximal inhibitory activity. nih.gov

The table below summarizes the effects of modifying the linker region on biological activity.

| Scaffold Type | Linker Modification | Observed Effect on Activity | Reference |

| PKB Inhibitors | Introduction of an amide in the linker | Altered conformation, leading to potent and orally bioavailable inhibitors | nih.gov |

| LSD1 Inhibitors | Change from an ether (-O-) to an amine (-NH-) linkage | Greatly reduced activity | nih.gov |

| MAO-B Inhibitors | Variation of linker length between MDP and heterocyclic ring | Optimal length of 2-5 conjugated carbons for maximal activity | nih.gov |

Identification of Essential Structural Elements for Biological Activity

The biological activity of compounds based on the this compound scaffold is critically dependent on several key structural features. These elements collectively contribute to the molecule's ability to bind to its target and elicit a biological response.

A fundamental requirement for many biologically active piperidine derivatives is a spatially well-oriented basic nitrogen atom. nih.gov This nitrogen, which can be protonated at physiological pH, often plays a crucial role in anchoring the ligand to its receptor. nih.gov The piperidine ring itself is frequently a vital component. In some instances, the absence of the piperidine ring leads to a significant reduction in activity. nih.gov

The pyridine moiety is another essential structural element. The nitrogen atom within the pyridine ring contributes to the molecule's polarity and its capacity to form hydrogen bonds, which can be critical for receptor interaction. nih.gov In certain series of compounds, replacing the pyridine core with a non-nitrogenous ring, such as benzene, leads to a dramatic loss of potency, highlighting the importance of the pyridine nitrogen. nih.govnih.gov

The linker connecting the piperidine and pyridine rings also plays a crucial role. Its length and chemical nature determine the relative orientation of the two rings, which can be critical for optimal binding. For example, in some series, an ether linkage has been shown to be superior to an amine linkage. nih.gov

Furthermore, specific substitutions on both the piperidine and pyridine rings can be essential for high affinity and selectivity. For instance, a 4-substituted piperidine is often favored over other substitution patterns. nih.gov Similarly, the presence and position of substituents on the pyridine or an associated aromatic ring can significantly enhance activity. nih.gov

A basic piperidine nitrogen.

The piperidine ring itself.

The pyridine ring, with its nitrogen atom.

An appropriately configured linker.

Specific substitution patterns on both the piperidine and pyridine moieties.

Conformational Restriction and its Impact on Activity

Conformational restriction, the practice of limiting the flexibility of a molecule, is a powerful strategy in drug design to enhance potency, selectivity, and metabolic stability. By locking a molecule into a specific, biologically active conformation, it is possible to improve its binding affinity for its target and reduce off-target effects.

In the context of this compound and its analogs, conformational restriction can be achieved through various means, such as introducing rigid linkers or incorporating the flexible piperidine ring into a more constrained system. For example, the introduction of an amide group into the linker region of a series of Protein Kinase B (PKB) inhibitors constrained the molecule. nih.gov This restriction on the linker's flexibility allowed the lipophilic substituent to adopt a different range of conformations, which in turn influenced its interaction with the P-loop of the target kinase. nih.gov

The conformation of the piperidine ring itself is also a critical factor. The chair conformation is the most stable, but the orientation of substituents (axial vs. equatorial) can significantly impact biological activity. By designing conformationally restricted analogs, it is possible to favor the desired orientation of key pharmacophoric groups. For instance, the synthesis of piperidine nucleosides as conformationally restricted mimics of Immucillins has been reported. nih.gov In these analogs, the piperidine core was designed to pre-organize the molecule into a specific conformation that mimics the bioactive shape of the parent compounds. nih.gov NMR analysis confirmed that these synthesized compounds adopted a conformation where the nucleobases and hydroxyl groups were in the appropriate orientation for biological activity. nih.gov

Correlation between SAR Findings and Computational Models

The integration of computational models, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, has become an indispensable tool in understanding and predicting the biological activity of this compound and its analogs. These models provide a theoretical framework to rationalize experimental SAR findings and guide the design of new, more potent compounds.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a dataset of compounds with known activities, these models can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for activity. researchgate.net For example, a QSAR study on a series of piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase provided insights into the key structural features influencing inhibition. researchgate.net Similarly, QSAR models have been developed for various other heterocyclic compounds, demonstrating their utility in predicting activity and guiding lead optimization. mdpi.commdpi.com

Molecular docking simulations provide a visual and energetic representation of how a ligand might bind to its biological target. nih.gov These studies can predict the binding mode of a compound and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, docking studies of 3-(piperidin-4-ylmethoxy)pyridine containing compounds, which are analogs of the core scaffold, suggested a possible binding mode as competitive inhibitors and helped to rationalize the observed SAR. nih.govnih.gov In another study, docking simulations were used to understand the molecular interactions of piperazine (B1678402) and piperidine derivatives with their target receptors. nih.gov

The synergy between experimental SAR data and computational modeling is crucial for efficient drug discovery. Experimental findings validate and refine the computational models, while the models, in turn, provide a rationale for the observed SAR and suggest new modifications to improve activity. For example, the observation that subtle chemical modifications around the core of M4 PAMs did not significantly affect their binding affinity was consistent with computational models that showed these changes did not alter the compounds' ability to interact with the allosteric site. nih.gov

In essence, computational models serve as a bridge between chemical structure and biological activity, enabling a more rational and efficient exploration of the chemical space around the this compound scaffold.

Biochemical and Mechanistic Studies of 1 Pyridin 4 Ylmethyl Piperidin 4 Ol Derivatives

Target Identification and Validation Strategies

The initial step in understanding the pharmacological potential of any compound is the identification and validation of its biological targets. For derivatives of 1-(Pyridin-4-ylmethyl)piperidin-4-ol, researchers have employed a variety of strategies to elucidate their molecular interactions within a biological system. These approaches are critical for confirming that a compound's therapeutic or biological effects are mediated through a specific protein or pathway.

One such strategy involves the use of in silico network pharmacology and molecular docking. This computational approach was utilized to identify potential targets for 22-(4-Pyridinecarbonyl) Jorunnamycin A, a derivative, in non-small-cell lung cancer. The study successfully identified 78 core targets, with further analysis pointing towards the mitogen-activated protein kinase (MAPK) signaling pathway as a key player. mdpi.com Subsequent in vitro experiments validated these findings, demonstrating the compound's potent cytotoxic effects on lung cancer cell lines. mdpi.com

Another validation approach involves observing reduced susceptibility to a compound when its target is overexpressed. This method was used to confirm that certain inhibitors were specifically targeting Leishmania major M17 leucyl-aminopeptidase. nih.gov The results showed that Leishmania parasites overexpressing this enzyme were less affected by the inhibitors, providing strong evidence for on-target activity. nih.gov Furthermore, the plasma fatty acid desaturation index has been proposed as a potential biomarker for assessing the direct target engagement of stearoyl-CoA desaturase-1 (SCD1) inhibitors. nih.gov

Direct Target Engagement Studies

Direct target engagement studies are designed to confirm the physical interaction between a compound and its putative target protein. Thermal proteome profiling is a powerful technique used for this purpose. This method assesses the thermal stability of proteins in the presence of a ligand; a shift in the melting temperature of a protein upon compound binding indicates direct engagement. For instance, thermal proteome profiling revealed that specific inhibitors thermally stabilized two M17 leucyl-aminopeptidases, confirming them as direct targets. nih.gov

In Vitro Enzymatic Inhibition Assays

In vitro enzymatic assays are fundamental for quantifying the inhibitory potency of compounds against specific enzymes. Derivatives of this compound have been evaluated against a wide array of enzymes, revealing a diverse inhibitory profile.

Kinase Inhibition

Kinases are a major class of enzymes that play crucial roles in cell signaling and are prominent drug targets.

Rho-associated kinase-1 (ROCK-1): Certain isoquinolinesulfonamide (B3044496) derivatives have been identified as potent, ATP-competitive inhibitors of Rho-associated kinase (ROCK). sigmaaldrich.com For example, the compound H-1152P, also known as (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine, is a highly selective inhibitor of Rho-kinase with a K(i) value of 1.6 nM. nih.gov It demonstrates significantly weaker affinity for other kinases like PKA and PKC. nih.gov This inhibitor has been instrumental as a research tool for investigating Rho-kinase-involved pathways. nih.govresearchgate.net

Sphingosine (B13886) Kinases (SphK): The upregulation of sphingosine kinases (SphK1 and SphK2) is associated with various cancers. nih.gov Modified quinoline-5,8-diones have been investigated as inhibitors of these enzymes. By employing a fragment-based approach, researchers have developed compounds that exhibit inhibitory activity against both SphK1 and SphK2 in the low micromolar range. nih.gov

The table below summarizes the inhibitory activities of selected compounds against these kinases.

| Compound/Derivative Class | Target Kinase | Inhibition Data (IC₅₀/Kᵢ) | Reference |

| (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P) | Rho-kinase | Kᵢ = 1.6 nM | nih.gov |

| Quinoline-5,8-diones | SphK1/SphK2 | Low micromolar | nih.gov |

Hydrolase Inhibition

Hydrolases are another important class of enzymes that catalyze the cleavage of chemical bonds by the addition of water.

Monoacylglycerol Lipase (MAGL): MAGL is a serine hydrolase that plays a key role in the endocannabinoid system. nih.gov Piperidin-4-yl-azetidine diamides have been developed as inhibitors of MAGL. google.comgoogle.com The inhibition of MAGL is being explored for its therapeutic potential in a range of conditions, including neurological and metabolic disorders. nih.gov Studies have also investigated the effects of combining partial MAGL inhibition with the inhibition of another hydrolase, fatty acid amide hydrolase (FAAH), to achieve enhanced therapeutic effects with reduced side effects. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): While direct inhibition data for this compound derivatives against NAPE-PLD is not prominently available in the provided context, the broader interest in modulating the endocannabinoid system suggests this could be an area of future investigation.

Leukotriene A4 Hydrolase (LTA4H): Functionalized pyrrolidine- and piperidine-containing analogues have been synthesized and evaluated as inhibitors of LTA4 hydrolase. nih.gov One such compound, SC-56938, was identified as a potent, orally active inhibitor of this enzyme. nih.gov

Other Enzyme Classes

The inhibitory potential of this compound derivatives extends to several other enzyme classes.

Stearoyl-CoA Desaturase-1 (SCD1): A series of novel and highly potent spiropiperidine-based inhibitors of SCD1 have been developed. nih.gov One notable compound from this series demonstrated powerful inhibitory activity both in vitro and in vivo. nih.gov Additionally, pyridazine-based, 4-bicyclic heteroaryl-piperidine derivatives have been designed and evaluated as potent SCD1 inhibitors. nih.gov

Leukotriene A4 Hydrolase: As mentioned earlier, piperidine (B6355638) analogues have been identified as potent inhibitors of leukotriene A4 hydrolase. nih.gov

The following table provides a summary of the inhibitory activity against these other enzyme classes.

| Compound/Derivative Class | Target Enzyme | Inhibition Data | Reference |

| Spiropiperidine-based derivatives | Stearoyl-CoA Desaturase-1 (SCD1) | Potent in vitro and in vivo inhibition | nih.gov |

| Pyridazine-based, 4-bicyclic heteroaryl-piperidine derivatives | Stearoyl-CoA Desaturase-1 (SCD1) | Potent inhibition | nih.gov |

| Functionalized piperidine analogues (e.g., SC-56938) | Leukotriene A4 Hydrolase | Potent, orally active inhibition | nih.gov |

In Vitro Screening for Defined Biological Activities

Antibacterial Activity Assessment

The antibacterial potential of piperidine derivatives is a significant area of investigation. While specific data on the antibacterial activity of this compound is not extensively documented in publicly available literature, studies on structurally related compounds provide insights into the potential of this chemical class.

For instance, research on various piperidin-4-one derivatives has demonstrated their capacity to act as bactericidal and fungicidal agents. nih.gov The general structure of piperidine is considered a valuable scaffold in the development of new antimicrobial agents. johnshopkins.edu Studies on other complex piperidine derivatives, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, have shown significant antimicrobial activities against various pathogens. nih.gov Similarly, certain pyridinone and pyrazole (B372694) derivatives have been identified as potential antibacterial agents, with some showing notable activity against Bacillus subtilis and Proteus vulgaris. johnshopkins.edu These findings, while not directly pertaining to this compound, underscore the therapeutic potential of the broader piperidine and pyridine (B92270) chemical classes in combating bacterial infections.

Antioxidant Activity (e.g., DPPH Assay)

The antioxidant capacity of chemical compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. nih.govnih.gov A lower IC50 value, the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%, indicates a higher antioxidant activity. nih.gov

Anti-inflammatory Response (e.g., Protein Denaturation Methods)

Inflammation is a complex biological response, and protein denaturation is a contributing factor to the inflammatory process. nih.gov The inhibition of protein denaturation is a common in vitro method to screen for anti-inflammatory activity. This assay assesses the ability of a compound to prevent the denaturation of proteins, such as egg albumin or bovine serum albumin, when subjected to heat or other denaturing agents. nih.govmedwinpublishers.com

Specific data on the anti-inflammatory effects of this compound using protein denaturation methods are not detailed in the current literature. However, research on related structures offers some context. For example, 4-benzylpiperidine (B145979) has been shown to possess anti-inflammatory properties by inhibiting heat-induced albumin denaturation in a dose-dependent manner. researchgate.net Similarly, a synthesized triazole derivative containing a pyridine ring demonstrated a significant, dose-dependent inhibition of thermally-induced protein denaturation, with a maximal inhibition of 71.1% at a concentration of 1000 µg/mL. nih.gov These examples suggest that the piperidine and pyridine moieties can contribute to anti-inflammatory activity.

Elucidation of Molecular Mechanisms of Action (non-human, in vitro)

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for drug development. For derivatives of this compound, in vitro studies are beginning to explore these pathways, although specific research on the parent compound is limited.

Investigations into related chemical structures have provided some potential mechanisms. For example, in silico molecular docking studies of certain pyridinone and pyrazole derivatives have suggested that they may act as antibacterial agents by inhibiting Topoisomerase IV, an essential enzyme in bacterial DNA replication. These studies showed binding energies ranging from -14.97 kcal/mol to -18.86 kcal/mol, indicating a strong interaction with the enzyme's active site through hydrogen bonding and arene-cation interactions. johnshopkins.edu

In a different context, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were evaluated for their in vitro serotonin (B10506) (5-HT) reuptake inhibitory activity, suggesting a potential mechanism for antidepressant effects. nih.gov Furthermore, N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides have been identified as inhibitors of Leishmania CYP51 and CYP5122A1, enzymes crucial for sterol biosynthesis in the parasite. nih.gov These examples highlight the diverse molecular targets that pyridine and piperidine derivatives can modulate, paving the way for future mechanistic studies on this compound and its own unique derivatives.

Future Directions and Emerging Research Avenues for 1 Pyridin 4 Ylmethyl Piperidin 4 Ol

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of piperidine-containing compounds has been a long-standing area of focus in medicinal chemistry. mdpi.com While traditional methods exist, the future lies in developing more efficient, stereoselective, and environmentally benign strategies to create complex analogs of 1-(Pyridin-4-ylmethyl)piperidin-4-ol.

Modern organic synthesis has moved towards transition metal catalysis to achieve high efficiency and selectivity. nih.gov Advanced strategies for producing highly substituted and stereochemically defined piperidine (B6355638) rings include:

Asymmetric Hydrogenation: The hydrogenation of pyridine (B92270) precursors is a common method to obtain piperidines. nih.gov Advanced techniques involve the use of sophisticated catalysts, such as iridium and rhodium complexes, to achieve highly diastereoselective and enantioselective hydrogenation of pyridinium (B92312) salts under milder conditions. mdpi.com For instance, rhodium(I) complexes have been used for the dearomatization/hydrogenation of fluoropyridines to produce all-cis-(multi)fluorinated piperidines. mdpi.com

Reductive Amination: Green chemistry approaches are increasingly favored. One such method is the use of sodium triacetoxyborohydride-mediated reductive amination, which offers higher yields and reduced environmental impact compared to traditional methods like the Dieckmann condensation for producing related piperidin-4-one scaffolds. Iron-catalyzed reductive amination presents another efficient pathway for constructing piperidine rings. mdpi.com

Scaffold Hopping and Skeletal Editing: A cutting-edge strategy involves the "skeletal editing" of existing heterocyclic rings. For example, research has demonstrated the ability to transform pyrimidines into a variety of other nitrogen-containing heterocycles by reacting them with four-atom synthons. researchgate.net This approach could be adapted to modify the pyridine ring of this compound, leading to novel and diverse molecular architectures that would be challenging to access through conventional means. researchgate.net

Cascade Reactions: Combining multiple reaction steps into a single, one-pot process, known as a cascade reaction, improves efficiency and reduces waste. mdpi.com Stereoselective coupling/hydrogenation cascades have been developed where a quaternary pyridinium salt intermediate undergoes partial reduction, streamlining the synthesis of complex piperidine derivatives. mdpi.com

These advanced synthetic methods are crucial for building libraries of complex analogs, which is essential for exploring detailed structure-activity relationships (SAR) and discovering compounds with improved pharmacological profiles. google.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Key applications of AI/ML in this context include:

Generative Models for Novel Scaffolds: AI tools can design novel molecules with specific desired properties. crimsonpublishers.com Techniques like Generative Adversarial Networks (GANs) and Reinforcement Learning can generate new chemical entities that meet specific criteria, providing innovative starting points for synthesis. crimsonpublishers.com